4-ethoxy-N-[3-[(4-ethoxybenzoyl)amino]-4-nitrophenyl]benzamide
Overview
Description
4-ethoxy-N-[3-[(4-ethoxybenzoyl)amino]-4-nitrophenyl]benzamide is a complex organic compound with the molecular formula C24H23N3O6 and a molecular weight of 449.45592 g/mol This compound is characterized by its benzamide structure, which includes ethoxy, benzoyl, and nitrophenyl groups
Scientific Research Applications
4-ethoxy-N-[3-[(4-ethoxybenzoyl)amino]-4-nitrophenyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[3-[(4-ethoxybenzoyl)amino]-4-nitrophenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-ethoxybenzoic acid: This can be achieved through the esterification of 4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst.
Formation of 4-ethoxybenzoyl chloride: The 4-ethoxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Synthesis of 4-ethoxybenzoyl amine: The 4-ethoxybenzoyl chloride reacts with an amine to form 4-ethoxybenzoyl amine.
Coupling with 4-nitroaniline: The 4-ethoxybenzoyl amine is then coupled with 4-nitroaniline under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[3-[(4-ethoxybenzoyl)amino]-4-nitrophenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Amines: Reduction of the nitro group forms corresponding amines.
Substituted Benzamides: Substitution reactions yield various substituted benzamides depending on the reagents used.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[3-[(4-ethoxybenzoyl)amino]-4-nitrophenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(3-{[(4-ethoxybenzoyl)amino]methyl}benzyl)benzamide: Similar structure but with a different substitution pattern.
2,3-dimethoxybenzamide: Another benzamide derivative with different functional groups.
Uniqueness
4-ethoxy-N-[3-[(4-ethoxybenzoyl)amino]-4-nitrophenyl]benzamide is unique due to its specific combination of ethoxy, benzoyl, and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
IUPAC Name |
4-ethoxy-N-[3-[(4-ethoxybenzoyl)amino]-4-nitrophenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6/c1-3-32-19-10-5-16(6-11-19)23(28)25-18-9-14-22(27(30)31)21(15-18)26-24(29)17-7-12-20(13-8-17)33-4-2/h5-15H,3-4H2,1-2H3,(H,25,28)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUQDZFUTJXZPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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